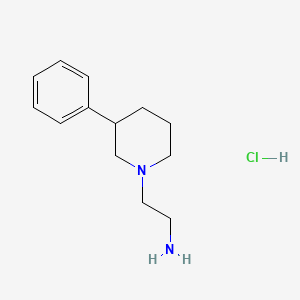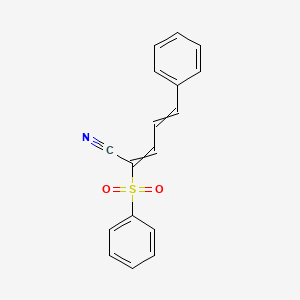
2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a penta-2,4-dienenitrile backbone, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable diene and nitrile precursor. One common method is the base-mediated coupling reaction, where benzenesulfonyl chloride reacts with a diene in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper complexes, can facilitate the coupling reactions and improve the overall production rate . Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of 2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile.
Sulfonyl fluorides: Compounds with similar reactivity and applications in biochemical research.
Sulfonamides: Structurally related compounds with diverse biological activities.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group with a conjugated diene and nitrile moiety. This structure imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c18-14-17(13-7-10-15-8-3-1-4-9-15)21(19,20)16-11-5-2-6-12-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWRDPLMNQNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
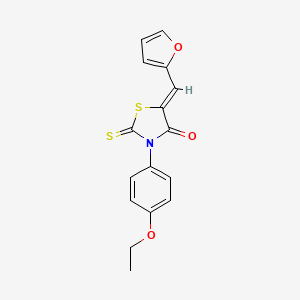
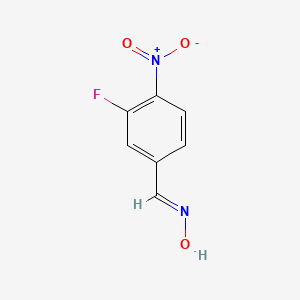
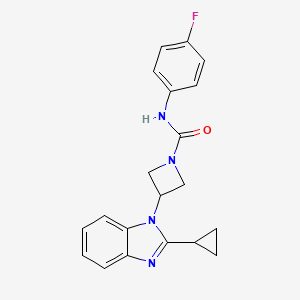
![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)
![N-[(oxan-4-yl)methyl]oxetan-3-amine](/img/structure/B2504566.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate](/img/structure/B2504569.png)
![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)
![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)
![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)
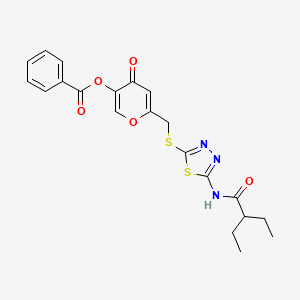
![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

